

Application Notes and Protocols for PF-06446846 Hydrochloride In Vitro Assays

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Compound of Interest

Compound Name: PF-06446846 hydrochloride

Cat. No.: B15615834

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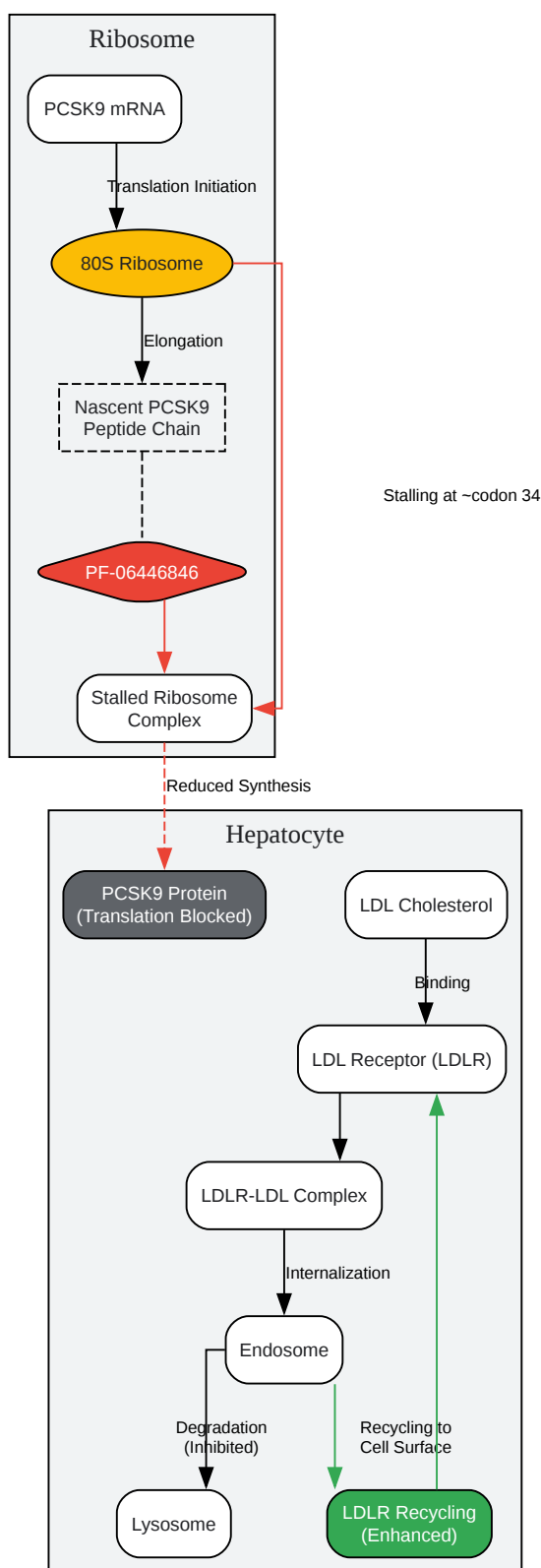
Audience: Researchers, scientists, and drug development professionals.

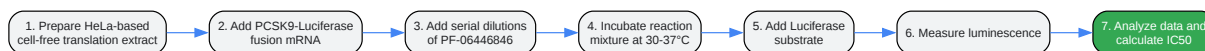
Introduction: **PF-06446846 hydrochloride** is an orally active small molecule that selectively inhibits the translation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2] PCSK9 is a key regulator of plasma low-density lipoprotein cholesterol (LDL-C) levels.[3][4] It functions by binding to the LDL receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation.[4][5] This reduction in LDLR density leads to decreased clearance of LDL-C from the circulation.

The mechanism of action of PF-06446846 is novel; it does not target the enzymatic activity of PCSK9 but instead selectively stalls the 80S ribosome during the translation of PCSK9 mRNA.[2][3] This stalling is mediated by the interaction of the compound with the nascent polypeptide chain within the ribosome exit tunnel, specifically around codon 34.[3][6] This leads to a significant reduction in the synthesis and subsequent secretion of PCSK9 protein, thereby increasing the number of recycled LDL receptors on the cell surface and enhancing LDL-C uptake.[4][7] These application notes provide detailed protocols for key in vitro assays to characterize the activity of **PF-06446846 hydrochloride**.

Mechanism of Action of PF-06446846

The following diagram illustrates the signaling pathway of PCSK9 and the point of intervention by PF-06446846.





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